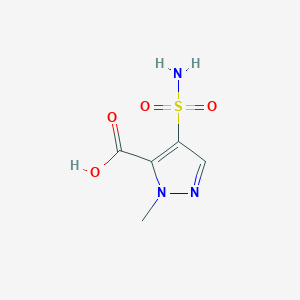

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-4-sulfamoylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJPSUJPQICIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones. The reaction is often carried out under mild conditions, utilizing catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert certain functional groups into more reactive forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact :

- Sulfamoyl vs. Halogen : The sulfamoyl group in the target compound likely improves water solubility compared to the chloro-substituted pyrimidine in , which may exhibit higher reactivity or toxicity due to the chlorine atom .

- Carboxylic Acid vs. Amide : The carboxylic acid in the target compound could enhance ionization at physiological pH, whereas the amide group in ’s compound might reduce solubility but improve membrane permeability .

Structural Flexibility :

- The pyrazole core in the target compound and ’s analog allows for regioselective substitutions, enabling tailored interactions with biological targets. In contrast, the pyrimidine () and thiazolidine () cores impose conformational constraints that may limit binding versatility.

Biological Relevance: Sulfamoyl-containing compounds (e.g., sulfonamides) are known for antimicrobial activity, suggesting the target compound could inhibit dihydropteroate synthase or carbonic anhydrase. The thiazolidine derivative in , with its chiral center, might target enzymes requiring stereospecific interactions.

Synthetic Challenges :

- Introducing the sulfamoyl group to the pyrazole ring requires precise sulfonation conditions, whereas the chloro group in ’s compound could be incorporated via electrophilic substitution.

Research Findings and Data Gaps

- Toxicity : The absence of reactive halogens (cf. ) may reduce toxicity risks, though sulfamoyl groups can occasionally cause hypersensitivity.

- Activity Data : Direct biological studies are scarce, but analogs in with bulkier substituents (e.g., piperazine-SO₂) show improved receptor binding, hinting at strategies to optimize the target compound’s efficacy.

Notes and Limitations

Molecular weights and exact bioactivity data are inferred from related compounds.

Synthetic routes and safety profiles require experimental validation.

Biologische Aktivität

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a sulfonamide group, which is significant for its biological activity. The presence of the sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis in bacteria.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it can inhibit enzyme activity by binding to active or allosteric sites, thus modulating various biochemical pathways. This mechanism is similar to other sulfonamide antibiotics, which interfere with bacterial growth by inhibiting folic acid synthesis.

Pharmacological Activities

The compound exhibits several pharmacological activities:

- Antimicrobial Activity : The sulfonamide moiety contributes to its effectiveness against various bacterial strains by inhibiting dihydropteroate synthase.

- Anti-inflammatory Effects : Studies have suggested that derivatives of pyrazole compounds can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study on Antitumor Activity

A study highlighted the antitumor effects of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity, particularly in breast cancer models (MCF-7 and MDA-MB-231). The results indicated that the compound could enhance the efficacy of traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect in treating Claudin-low breast cancer subtypes .

Inhibition of Aryl Hydrocarbon Receptor (AhR)

Another important aspect of research involves the compound's ability to inhibit the aryl hydrocarbon receptor (AhR), which is implicated in various toxicological processes. A related compound was shown to block TCDD-induced AhR-dependent transcription effectively, preventing liver toxicity and associated wasting syndrome in animal models . This suggests that this compound may have protective effects against environmental toxins.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrazole derivative | Antimicrobial, anti-inflammatory, antitumor |

| Halosulfuron-methyl | Sulfonylurea | Herbicide with specific enzyme inhibition |

| CH-223191 | Pyrazole derivative | AhR antagonist, prevents TCDD toxicity |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid, and what critical parameters influence yield?

Answer: Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones to form the pyrazole core, followed by sulfamoylation at the 4-position. Key steps include:

- Pyrazole formation : Reacting methyl acetoacetate derivatives with hydrazines under reflux in ethanol .

- Sulfamoylation : Introducing the sulfamoyl group using sulfamoyl chloride in dichloromethane at 0–5°C, maintaining pH 8–9 to prevent hydrolysis .

- Carboxylic acid retention : Avoiding ester hydrolysis during sulfamoylation by limiting reaction time to 4–6 hours .

Q. Critical Parameters :

- Temperature control during sulfamoylation (0–5°C minimizes side reactions).

- Stoichiometric excess of sulfamoyl chloride (1.2:1 ratio to intermediate).

- Purification via recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer: Key Techniques :

- ¹H/¹³C NMR : Identify diagnostic signals:

- Carboxylic acid proton: δ 12–14 ppm (DMSO-d6, broad).

- Sulfamoyl NH2: δ 6.5–7.5 ppm (broad singlet).

- Pyrazole ring protons: δ 7.0–8.5 ppm (multiplet) .

- IR Spectroscopy : Confirm functional groups (O-H: 2500–3000 cm⁻¹; S=O: 1350/1150 cm⁻¹; C=O: 1700 cm⁻¹) .

- HRMS : Verify molecular ion [M-H]⁻ at m/z 217.0164 (C₆H₇N₃O₄S) .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models for sulfamoyl-containing pyrazole derivatives?

Answer: Common Sources of Discrepancies :

Q. Methodological Solutions :

Q. Table 2: Data Contradiction Resolution Strategies

| Issue | Resolution Method | Reference |

|---|---|---|

| Low in vivo efficacy | PK/PD modeling to adjust dosing | |

| Off-target effects | Broad-panel kinase/GPCR screening | |

| Species variability | Cross-species enzyme activity assays |

Q. What computational strategies optimize the sulfamoylation step to minimize by-products?

Answer: Approaches :

Q. Key Findings :

Q. How can hydrate/solvate formation during crystallographic analysis be mitigated?

Answer: Strategies :

Q. Table 3: Hydrate Mitigation Techniques

| Technique | Application | Outcome | Reference |

|---|---|---|---|

| Anhydrous solvent | Prevents water incorporation | Reduces hydrate formation | |

| VT-XRD | Identifies temperature-sensitive solvates | Clarifies crystal packing |

Q. What structural modifications enhance the pharmacokinetic profile of this compound?

Answer: SAR Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.